molecular formula C11H20FNO4S B12311525 tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B12311525
M. Wt: 281.35 g/mol
InChI Key: KGVHXTDVFVZFMK-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO4S and a molecular weight of 281.35 g/mol . It is characterized by the presence of a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonylmethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in biochemical assays, making it valuable for targeted research applications .

Biological Activity

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a compound characterized by its unique structural features, including a piperidine ring and a fluorosulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity involves exploring its mechanism of action, interactions with biological molecules, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀FNO₄S
  • Molecular Weight : 281.34 g/mol
  • CAS Number : 2348334-68-7

The presence of the fluorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the formation of covalent bonds with target proteins. This interaction can lead to:

  • Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their activity, affecting various biochemical pathways.
  • Protein-Ligand Interactions : The fluorosulfonyl group acts as an electrophile, enhancing binding affinity with nucleophilic residues in proteins .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays. Notable findings include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits target enzymes through covalent bonding
Protein InteractionForms stable complexes with nucleophilic proteins
Potential Antimicrobial ActivityModerate activity observed in preliminary studies

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain kinases involved in cancer progression. For instance, it showed potency against mutant forms of receptor tyrosine kinases .
  • Pharmacological Applications : The compound has been investigated for its potential as a therapeutic agent targeting specific diseases. Its ability to selectively inhibit enzyme activity positions it as a candidate for drug development aimed at conditions like cancer and metabolic disorders .
  • Synthetic Applications : As a building block in organic synthesis, it serves as a precursor for more complex molecules used in drug discovery and development .

Properties

Molecular Formula

C11H20FNO4S

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3

InChI Key

KGVHXTDVFVZFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F

Origin of Product

United States

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